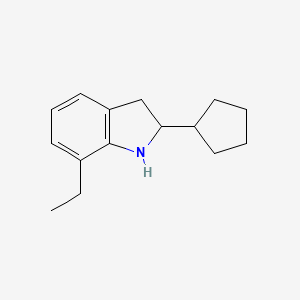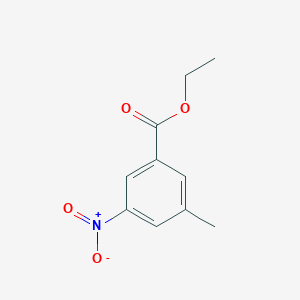![molecular formula C9H12O6 B11891148 2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B11891148.png)
2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid typically involves multiple steps. One common method involves the polycondensation of optically active monomers . The specific synthetic routes and reaction conditions can vary, but they generally include the use of various reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
Análisis De Reacciones Químicas
2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the spirocyclic backbone or the carboxylic acid groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in the design of metal-organic frameworks (MOFs) due to its non-aromatic backbone, which helps control pore chemistry and interpenetration . . In industry, it can be used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. The rigid spirocyclic backbone provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules . This unique structure allows it to act as an effective ligand in coordination chemistry and as a building block for complex molecular architectures.
Comparación Con Compuestos Similares
2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid can be compared to other similar compounds, such as terephthalic acid and other aromatic dicarboxylates. Unlike these aromatic compounds, Fecht’s acid has a non-aromatic spirocyclic backbone, which provides greater steric bulk and different chemical properties . Other similar compounds include cyclohexane derivatives and short linear alkyl dicarboxylates . The unique structure of Fecht’s acid makes it particularly useful in applications where control of pore chemistry and interpenetration is important.
Propiedades
Fórmula molecular |
C9H12O6 |
|---|---|
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
2,6-dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H12O6/c10-5(11)8(14)1-7(2-8)3-9(15,4-7)6(12)13/h14-15H,1-4H2,(H,10,11)(H,12,13) |
Clave InChI |
WOHHWPZSYHVWLY-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C(=O)O)O)CC(C2)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B11891098.png)


![9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile](/img/structure/B11891118.png)

![6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11891129.png)

![2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11891141.png)
![5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11891151.png)
![4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11891156.png)
